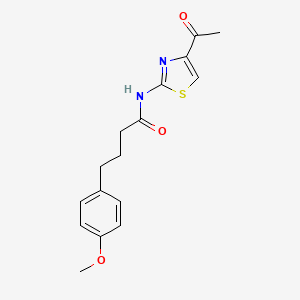![molecular formula C16H20FN3O2 B7535816 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide involves the inhibition of a specific enzyme called glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of various physiological processes, including inflammation, cell proliferation, and apoptosis. Inhibition of GSK-3β by 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide leads to the suppression of these processes, which may have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide in lab experiments include its potent inhibitory effects on GSK-3β, its high purity, and its well-established synthesis method. However, there are also limitations to using this compound in lab experiments, including its high cost, its potential toxicity, and its limited availability.
Orientations Futures
There are many future directions for the study of 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, as well as in the treatment of various inflammatory diseases. Another direction is to study its potential side effects and toxicity, as well as to develop new synthesis methods to reduce its cost and increase its availability. Additionally, further research is needed to understand the full extent of its mechanism of action and to identify potential targets for this compound in various physiological processes.
Méthodes De Synthèse
The synthesis of 5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide is a complex and multi-step process. The first step involves the preparation of 5-fluoroindole-2-carboxylic acid, which is then reacted with 3-(morpholin-4-yl)propylamine to form the intermediate product. The final product is obtained by reacting the intermediate with acetic anhydride and triethylamine. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes, including inflammation, cell proliferation, and apoptosis. This compound has been studied for its potential applications in cancer treatment, as well as in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-fluoro-N-(3-morpholin-4-ylpropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-13-2-3-14-12(10-13)11-15(19-14)16(21)18-4-1-5-20-6-8-22-9-7-20/h2-3,10-11,19H,1,4-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROKQZBELXZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea](/img/structure/B7535749.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-chloro-2-methoxybenzamide](/img/structure/B7535753.png)

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-phenylbutanamide](/img/structure/B7535765.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7535772.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)